molecular formula C20H23ClN6O3 B12041002 4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone CAS No. 478253-30-4

4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone

Cat. No.: B12041002
CAS No.: 478253-30-4
M. Wt: 430.9 g/mol
InChI Key: RHMFVQDGCBRQCY-LNOVBOODSA-N
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Description

4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a complex organic compound with a molecular formula of C20H23ClN6O3 and a molecular weight of 430.898 . This compound is notable for its unique structure, which combines elements of benzaldehyde and purine derivatives, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone typically involves the reaction of 4-ethoxybenzaldehyde with a purine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, its anti-inflammatory properties may be due to its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Similar compounds to 4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone include:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

CAS No.

478253-30-4

Molecular Formula

C20H23ClN6O3

Molecular Weight

430.9 g/mol

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H23ClN6O3/c1-5-30-15-8-6-14(7-9-15)12-22-24-19-23-17-16(27(19)11-10-13(2)21)18(28)26(4)20(29)25(17)3/h6-10,12H,5,11H2,1-4H3,(H,23,24)/b13-10-,22-12+

InChI Key

RHMFVQDGCBRQCY-LNOVBOODSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2C/C=C(/C)\Cl)C(=O)N(C(=O)N3C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC=C(C)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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